![molecular formula C17H18N2O2 B5706769 4-(acetylamino)-N-(4-methylbenzyl)benzamide](/img/structure/B5706769.png)
4-(acetylamino)-N-(4-methylbenzyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the acetylamino group, the introduction of the methylbenzyl group, and the formation of the benzamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could participate in acylation or deacylation reactions, while the benzamide group could undergo hydrolysis or aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetylamino and benzamide groups could enhance its solubility in polar solvents, while the methylbenzyl group could increase its lipophilicity .Scientific Research Applications
Medicine
In the medical field, compounds like 4-acetamido-N-[(4-methylphenyl)methyl]benzamide are explored for their potential therapeutic properties. They may serve as precursors in the synthesis of various drugs or as active pharmaceutical ingredients themselves. The compound’s structural features could be key in binding to specific biological targets, thus modulating biological activity .
Biotechnology
In biotechnological research, this compound could be utilized in protein assays or as a building block for more complex bioconjugates. Its ability to interact with enzymes or receptors can be harnessed to study biological pathways or create novel biosensors .
Materials Science
The applications in materials science could involve the use of 4-acetamido-N-[(4-methylphenyl)methyl]benzamide in the development of new polymers or coatings. Its chemical properties might influence polymerization reactions or contribute to the material’s stability and durability .
Environmental Science
Environmental scientists might investigate the compound’s breakdown products or its interaction with environmental contaminants. Understanding its environmental fate can inform its safe use and disposal, ensuring minimal ecological impact .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography, spectrometry, or other analytical techniques. They can help in the quantification or detection of complex biological samples or environmental pollutants .
Pharmacology
Pharmacological studies may involve the compound’s effects on various physiological systems. It could be part of assays to determine its pharmacokinetics, metabolism, or potential as a lead compound in drug discovery processes .
Organic Synthesis
This compound can play a role in organic synthesis, serving as an intermediate in the construction of more complex molecules. Its functional groups are amenable to various chemical reactions, making it a versatile tool for synthetic chemists .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by 4-acetamido-N-[(4-methylphenyl)methyl]benzamide. Given its potential for protein interaction, it could influence a variety of cellular processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
Without knowledge of its specific targets and mode of action, it’s difficult to predict its precise effects .
properties
IUPAC Name |
4-acetamido-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-3-5-14(6-4-12)11-18-17(21)15-7-9-16(10-8-15)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJABUIXBWRQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-[(4-methylphenyl)methyl]benzamide |
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